molecular formula C16H17F2N3O2 B7059788 N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide

Cat. No.: B7059788
M. Wt: 321.32 g/mol
InChI Key: IEZBVSOZAMEVMI-UHFFFAOYSA-N
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Description

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes a difluoromethyl group, an oxadiazole ring, and a cyclobutyl moiety, making it a valuable subject for various chemical and pharmaceutical studies.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . The reactions are often carried out under controlled conditions to ensure the desired selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the difluoromethylation of phenols, thiophenols, and azoles can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known for its ability to form strong hydrogen bonds, which can enhance the binding affinity of the compound to its targets . The oxadiazole ring and cyclobutyl moiety also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide can be compared with other difluoromethylated compounds, such as:

Properties

IUPAC Name

N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-9-6-10(2)8-11(7-9)13(22)20-16(4-3-5-16)15-19-14(12(17)18)23-21-15/h6-8,12H,3-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZBVSOZAMEVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2(CCC2)C3=NOC(=N3)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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